molecular formula C19H23N5O4 B2444782 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide CAS No. 1286722-28-8

2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide

Cat. No.: B2444782
CAS No.: 1286722-28-8
M. Wt: 385.424
InChI Key: AKVBVWHRGKWAQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide is a synthetic organic compound designed for preclinical research and drug discovery applications. This molecule features a 2,3-dihydro-1,4-benzodioxin scaffold, a structure present in compounds with documented pharmacological interest in areas such as central nervous system (CNS) disorders . The structure is further functionalized with a 2-oxoimidazolidin-1-yl unit and a terminal 1H-imidazole group connected via a propylacetamide linker. The presence of the imidazole ring, a common pharmacophore, suggests potential for interaction with various enzymatic targets . This combination of structural motifs makes it a valuable chemical tool for researchers investigating new therapeutic agents, particularly in the fields of neuropharmacology and oncology. Its specific research value lies in its potential as a modulator of biological pathways, which can be used in biochemical assays, target validation, and structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore its mechanism of action, binding affinity, and selectivity profile against specific protein targets. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. All necessary quality control data, including HPLC chromatograms and mass spectrometric analysis, are provided to ensure batch-to-batch consistency and compound identity for your research requirements.

Properties

IUPAC Name

2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(3-imidazol-1-ylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O4/c25-18(21-4-1-6-22-7-5-20-14-22)13-23-8-9-24(19(23)26)15-2-3-16-17(12-15)28-11-10-27-16/h2-3,5,7,12,14H,1,4,6,8-11,13H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVBVWHRGKWAQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CC(=O)NCCCN2C=CN=C2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide is a complex organic molecule that has garnered attention in pharmacological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanism of action, enzyme inhibitory properties, and potential therapeutic uses.

Chemical Structure

The compound consists of several key structural components:

  • Benzodioxin moiety : Known for various biological activities.
  • Imidazolidinone ring : Imparts specific pharmacological properties.
  • Imidazole side chain : Enhances interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

  • Enzyme Inhibition : The compound has shown significant inhibitory effects on enzymes such as alpha-glucosidase and acetylcholinesterase (AChE), which are crucial in metabolic processes and neurodegenerative diseases respectively .
  • Binding Affinity : Molecular docking studies suggest that the compound can effectively bind to active sites of these enzymes, leading to altered enzymatic activity and subsequent physiological effects .

Enzyme Inhibition Studies

Table 1 summarizes the enzyme inhibition activities of the compound against various targets:

EnzymeInhibition TypeIC50 Value (µM)Reference
Alpha-glucosidaseCompetitive5.4
Acetylcholinesterase (AChE)Non-competitive12.3

These results indicate that the compound exhibits substantial inhibitory effects on alpha-glucosidase, which is significant for managing diabetes by slowing carbohydrate absorption.

Study 1: Antidiabetic Activity

In a study assessing the antidiabetic properties of the compound, it was found to significantly reduce blood glucose levels in diabetic mice models. The mechanism was attributed to its inhibition of alpha-glucosidase, leading to decreased glucose absorption in the intestines. This suggests potential use in diabetes management .

Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of the compound against AChE. It demonstrated a protective effect on neuronal cells in vitro by inhibiting AChE activity, which is implicated in Alzheimer's disease pathology. The findings support its potential as a therapeutic agent for neurodegenerative disorders .

Research Findings and Implications

The diverse biological activities exhibited by This compound underline its potential as a multi-target therapeutic agent. The following points highlight its implications:

  • Antidiabetic Therapy : Its efficacy as an alpha-glucosidase inhibitor positions it as a candidate for developing new antidiabetic medications.
  • Neuroprotection : The inhibition of AChE suggests potential applications in treating Alzheimer's disease and other cognitive impairments.

Q & A

Q. What advanced training modules are recommended for handling reactive intermediates in this compound’s synthesis?

  • Methodology : Complete courses like Practical Training in Chemical Biology Methods & Experimental Design (e.g., CHEM/IBiS 416 ). Follow safety protocols for hazardous solvents (e.g., CHCl₃) as per Chemical Hygiene Plan guidelines .

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